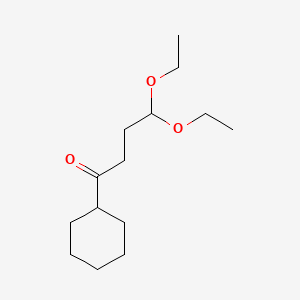
1-Cyclohexyl-4,4-diethoxy-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-4,4-diethoxy-1-butanone is an organic compound with the molecular formula C14H26O3 It is characterized by a cyclohexyl group attached to a butanone backbone, with two ethoxy groups at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4,4-diethoxy-1-butanone can be synthesized through a multi-step process involving the reaction of cyclohexylmagnesium bromide with ethyl acetoacetate, followed by hydrolysis and subsequent reaction with ethanol under acidic conditions. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4,4-diethoxy-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: Cyclohexyl alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclohexyl-4,4-diethoxy-1-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4,4-diethoxy-1-butanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
1-Cyclohexyl-4,4-dimethoxy-1-butanone: Similar structure but with methoxy groups instead of ethoxy groups.
1-Cyclohexyl-4,4-diethoxy-2-butanone: Similar structure but with a different position of the ketone group.
Uniqueness: 1-Cyclohexyl-4,4-diethoxy-1-butanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H26O3 |
|---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
1-cyclohexyl-4,4-diethoxybutan-1-one |
InChI |
InChI=1S/C14H26O3/c1-3-16-14(17-4-2)11-10-13(15)12-8-6-5-7-9-12/h12,14H,3-11H2,1-2H3 |
InChI Key |
YROGSDUHVYDAAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC(=O)C1CCCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


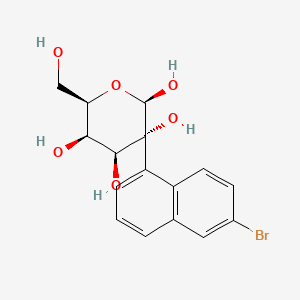
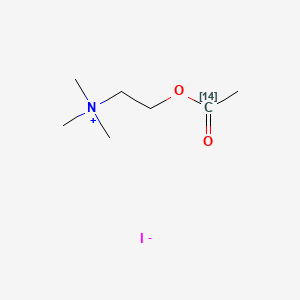
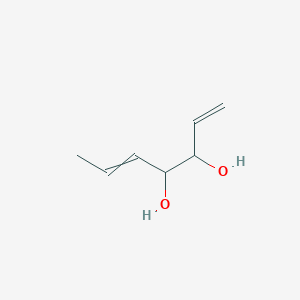
![Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-](/img/structure/B13812831.png)
![[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13812841.png)
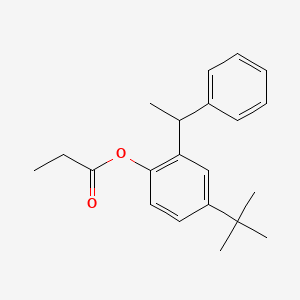
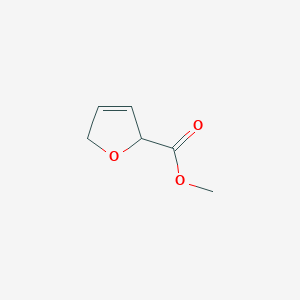
![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
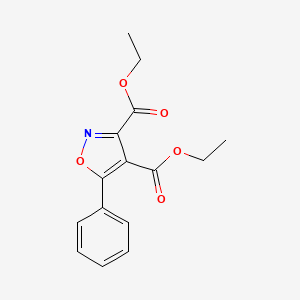
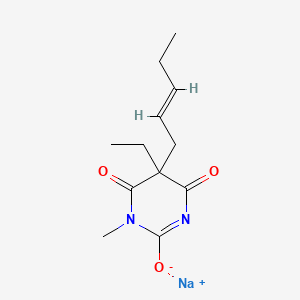
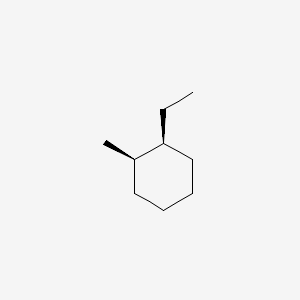
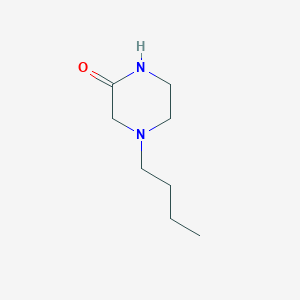
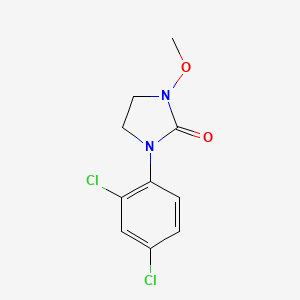
![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
